Cas no 51552-71-7 (6-Quinolinecarboxylic acid, decahydro-, methyl ester)
6-Quinolinecarboxylic acid, decahydro-, methyl ester Chemical and Physical Properties
Names and Identifiers
-
- 6-Quinolinecarboxylic acid, decahydro-, methyl ester
- EN300-75055
- methyl decahydroquinoline-6-carboxylate
- 6-Carbomethoxy-1-azadecalin
- BCA55271
- 51552-71-7
- methyldecahydroquinoline-6-carboxylate,Mixtureofdiastereomers
- methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-6-carboxylate
- 991-435-3
-
- Inchi: 1S/C11H19NO2/c1-14-11(13)9-4-5-10-8(7-9)3-2-6-12-10/h8-10,12H,2-7H2,1H3
- InChI Key: SJXGOEDSSXHJMU-UHFFFAOYSA-N
- SMILES: O(C)C(C1CCC2C(CCCN2)C1)=O
Computed Properties
- Exact Mass: 197.141578849g/mol
- Monoisotopic Mass: 197.141578849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 217
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 38.3Ų
6-Quinolinecarboxylic acid, decahydro-, methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-75055-0.05g |
methyl decahydroquinoline-6-carboxylate |
51552-71-7 | 95% | 0.05g |
$315.0 | 2024-05-23 | |
| Enamine | EN300-75055-0.1g |
methyl decahydroquinoline-6-carboxylate |
51552-71-7 | 95% | 0.1g |
$470.0 | 2024-05-23 | |
| Enamine | EN300-75055-0.25g |
methyl decahydroquinoline-6-carboxylate |
51552-71-7 | 95% | 0.25g |
$672.0 | 2024-05-23 | |
| Enamine | EN300-75055-0.5g |
methyl decahydroquinoline-6-carboxylate |
51552-71-7 | 95% | 0.5g |
$1058.0 | 2024-05-23 | |
| Enamine | EN300-75055-1.0g |
methyl decahydroquinoline-6-carboxylate |
51552-71-7 | 95% | 1.0g |
$1357.0 | 2024-05-23 | |
| Enamine | EN300-75055-2.5g |
methyl decahydroquinoline-6-carboxylate |
51552-71-7 | 95% | 2.5g |
$2660.0 | 2024-05-23 | |
| Enamine | EN300-75055-5.0g |
methyl decahydroquinoline-6-carboxylate |
51552-71-7 | 95% | 5.0g |
$3935.0 | 2024-05-23 | |
| Enamine | EN300-75055-10.0g |
methyl decahydroquinoline-6-carboxylate |
51552-71-7 | 95% | 10.0g |
$5837.0 | 2024-05-23 | |
| 1PlusChem | 1P028XAH-50mg |
methyldecahydroquinoline-6-carboxylate,Mixtureofdiastereomers |
51552-71-7 | 95% | 50mg |
$452.00 | 2024-04-30 | |
| 1PlusChem | 1P028XAH-100mg |
methyldecahydroquinoline-6-carboxylate,Mixtureofdiastereomers |
51552-71-7 | 95% | 100mg |
$643.00 | 2024-04-30 |
6-Quinolinecarboxylic acid, decahydro-, methyl ester Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 6-Quinolinecarboxylic acid, decahydro-, methyl ester
Introduction to 6-Quinolinecarboxylic acid, decahydro-, methyl ester (CAS No. 51552-71-7)
6-Quinolinecarboxylic acid, decahydro-, methyl ester, identified by the Chemical Abstracts Service Number (CAS No.) 51552-71-7, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound belongs to the quinoline derivatives, a class of molecules known for their diverse biological activities and applications in medicinal chemistry. The structure of this molecule incorporates a decahydroquinoline scaffold, which confers unique electronic and steric properties, making it a valuable intermediate in the synthesis of more complex pharmacophores.
The methyl ester functionality in the name indicates the presence of an ester group attached to the carboxylic acid moiety of the quinoline ring system. This esterification not only modifies the physicochemical properties of the compound, such as solubility and reactivity, but also opens up avenues for further chemical transformations, including hydrolysis back to the corresponding carboxylic acid or amidation to introduce new bioactive functionalities.
Quinoline derivatives have a long history in medicinal chemistry, with several well-known drugs derived from this scaffold exhibiting antimicrobial, antimalarial, and anticancer properties. The decahydroquinoline core, in particular, is less aromatic than its parent quinoline structure but retains many of the key pharmacological characteristics that make quinolines attractive for drug development. The addition of the decahydro- prefix suggests that the quinoline ring has been fully hydrogenated, resulting in a saturated heterocyclic system that may alter the electronic distribution and binding interactions with biological targets.
In recent years, there has been growing interest in quinoline derivatives as potential therapeutic agents due to their ability to interact with various biological pathways. For instance, studies have shown that certain decahydroquinoline derivatives exhibit inhibitory activity against enzymes involved in cancer cell proliferation and inflammation. The methyl ester group in 6-Quinolinecarboxylic acid, decahydro-, methyl ester can be strategically modified or removed to explore different biological activities. For example, replacing the ester with an amide or carbamate group might enhance binding affinity to specific protein targets or improve metabolic stability.
The synthesis of 6-Quinolinecarboxylic acid, decahydro-, methyl ester typically involves multi-step organic reactions starting from readily available precursors such as 2-methylquinoline. Key steps often include functional group transformations such as reduction of a nitro group to an amine, followed by carboxylation and subsequent esterification. The use of advanced catalytic methods, including transition metal-catalyzed cross-coupling reactions, has streamlined some synthetic routes and improved yields. These advancements are crucial for large-scale production and for enabling further derivatization of this compound.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding mode of quinoline derivatives to biological targets. The decahydro- substitution reduces the aromaticity of the quinoline ring but retains key hydrogen bonding and hydrophobic interaction capabilities. This balance between hydrophobicity and hydrogen bonding potential makes decahydroquinolines suitable for designing molecules that can interact with both hydrophobic pockets and polar residues in protein targets. High-throughput virtual screening (HTVS) has been employed to identify novel derivatives with enhanced potency against diseases such as cancer and infectious diseases.
The pharmaceutical industry has shown considerable interest in developing new drugs based on quinoline scaffolds due to their proven efficacy and structural versatility. 6-Quinolinecarboxylic acid, decahydro-, methyl ester serves as a versatile building block for more complex molecules. By introducing different substituents at various positions on the decahydroquinoline ring or by modifying the ester group, researchers can fine-tune pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. Such modifications are essential for translating promising lead compounds into viable drug candidates.
In conclusion,6-Quinolinecarboxylic acid, decahydro-, methyl ester (CAS No. 51552-71-7) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of a decahydroquinoline scaffold and an ester functional group makes it a valuable intermediate for synthesizing novel bioactive molecules. Advances in synthetic methodologies and computational biology continue to enhance our ability to explore its therapeutic applications, particularly in areas such as oncology and anti-inflammatory drug development.
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